Rosuvastatin Isoamyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

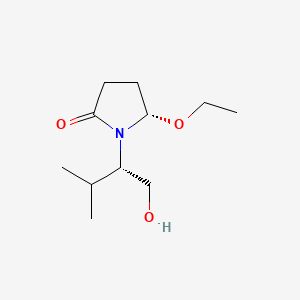

Rosuvastatin Isoamyl Ester: is a derivative of rosuvastatin, a well-known lipid-lowering agent. Rosuvastatin is a member of the statin class of medications, which are used to lower cholesterol levels and reduce the risk of cardiovascular diseases. The esterification of rosuvastatin with isoamyl alcohol results in this compound, which may exhibit unique pharmacokinetic and pharmacodynamic properties compared to its parent compound .

Mechanism of Action

Target of Action

Rosuvastatin Isoamyl Ester, like other statins, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

This compound is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where most of the body’s cholesterol is produced .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By inhibiting this pathway, this compound reduces the production of these lipids .

Pharmacokinetics

Rosuvastatin is given once daily in doses ranging from 5–80 mg, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .

Result of Action

The primary result of this compound’s action is a reduction in the levels of cholesterol, LDL, and VLDL . This leads to a decrease in the risk of cardiovascular disease, including myocardial infarction and stroke . Statins have been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pharmacokinetics of rosuvastatin can vary between races . Additionally, interactions with other drugs, such as darunavir/ritonavir, erythromycin, fluconazole, itraconazole, and antacid, can affect the action of rosuvastatin . The clinical relevance of these interactions is yet to be investigated .

Biochemical Analysis

Biochemical Properties

Rosuvastatin Isoamyl Ester plays a significant role in biochemical reactions. It interacts with the enzyme cytochrome P450 2C9, which is involved in its metabolism . Approximately 10% of Rosuvastatin undergoes metabolism and the major metabolite, N-desmethyl rosuvastatin, is formed .

Cellular Effects

It is known that it influences cell function by lowering the levels of low-density lipoprotein cholesterol (LDL-C) in the blood .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase . This inhibition leads to a decrease in cholesterol synthesis, thereby reducing the levels of LDL-C in the blood .

Temporal Effects in Laboratory Settings

A study has shown that the concentration of Rosuvastatin in human blood can be determined using a liquid chromatography-tandem mass spectrometry workflow .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway. It interacts with the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, leading to a decrease in cholesterol synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rosuvastatin isoamyl ester typically involves the esterification of rosuvastatin with isoamyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: : Rosuvastatin isoamyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield rosuvastatin and isoamyl alcohol.

Reduction: Reduction reactions can occur at the carbonyl group of the ester, potentially forming alcohol derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Hydrolysis: Rosuvastatin and isoamyl alcohol.

Oxidation: Oxidized derivatives of the isoamyl group.

Reduction: Alcohol derivatives of the ester group.

Scientific Research Applications

Chemistry: : Rosuvastatin isoamyl ester is used in analytical chemistry for the development and validation of chromatographic methods to quantify rosuvastatin and its derivatives in biological samples .

Biology: : In biological research, this compound is studied for its potential effects on cellular cholesterol metabolism and its interaction with lipid membranes .

Medicine: : The compound is investigated for its pharmacokinetic properties and potential therapeutic benefits in lowering cholesterol levels and reducing cardiovascular risk .

Industry: : In the pharmaceutical industry, this compound is used as a reference standard for quality control and stability studies .

Comparison with Similar Compounds

Similar Compounds

Atorvastatin: Another statin used to lower cholesterol levels.

Simvastatin: A statin with similar lipid-lowering effects.

Pravastatin: A statin with a different pharmacokinetic profile.

Fluvastatin: A statin with unique chemical properties.

Uniqueness: : Rosuvastatin isoamyl ester is unique due to its esterified form, which may offer different pharmacokinetic properties such as improved solubility and bioavailability compared to its parent compound, rosuvastatin .

Properties

IUPAC Name |

3-methylbutyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38FN3O6S/c1-17(2)13-14-37-24(34)16-22(33)15-21(32)11-12-23-25(18(3)4)29-27(31(5)38(6,35)36)30-26(23)19-7-9-20(28)10-8-19/h7-12,17-18,21-22,32-33H,13-16H2,1-6H3/b12-11+/t21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDAIKXIOPRNBH-CXYUPCIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38FN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic](/img/new.no-structure.jpg)

![5-Methyl-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine](/img/structure/B569277.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine](/img/structure/B569280.png)